Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
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Overview
Description
Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate is an organic compound with a complex structure that includes a chloroacetyl group, a dimethyl group, and a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is known that acyl chlorides, such as the 2-chloroacetyl group in this compound, can undergo nucleophilic addition / elimination reactions with amines . This could potentially lead to changes in the target proteins, affecting their function.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways
Result of Action
Based on its chemical structure, it might interact with various biological targets and influence their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate typically involves the reaction of 2-chloroacetyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also help in maintaining the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chloroacetyl group to a primary alcohol.
Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-bromoacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
- Methyl 3-[(2-iodoacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
- Methyl 3-[(2-fluoroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate
Uniqueness
Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activity. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,13(18)19-3)12(16-11(17)9-15)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMCISHMHCKOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)NC(=O)CCl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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